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Compound of Interest

Compound Name: PurA protein

Cat. No.: B589552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Cross-Linking and

Immunoprecipitation followed by Sequencing (CLIP-seq) to identify and map the interactions

between the RNA-binding protein Pur-alpha (PurA) and its RNA targets. This methodology is

critical for understanding the post-transcriptional regulatory networks governed by PurA, a

protein implicated in various cellular processes and neurodevelopmental disorders.

Application Notes
PurA is a sequence-specific, single-stranded nucleic acid-binding protein that recognizes

purine-rich elements in both DNA and RNA. Its involvement in transcription, DNA replication,

and mRNA transport and translation underscores its importance in cellular function.

Dysregulation of PurA has been linked to neurological diseases, making the identification of its

RNA targets crucial for therapeutic development.

CLIP-seq offers a powerful, transcriptome-wide approach to pinpoint the in vivo binding sites of

PurA on RNA molecules at high resolution. This technique involves UV-crosslinking PurA to its

bound RNAs within cells, followed by immunoprecipitation of the PurA-RNA complexes, and

subsequent high-throughput sequencing of the associated RNA fragments. The resulting data

provides a detailed map of PurA's RNA interactome, revealing insights into its regulatory roles.

Recent studies employing iCLIP (individual-nucleotide resolution CLIP) in HeLa cells have

begun to unravel the landscape of PurA-RNA interactions, identifying thousands of mRNA
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targets. These studies suggest that PurA plays a significant role in processes such as immune

response, mitochondrial function, and autophagy.

Quantitative Data Summary
While comprehensive, raw quantitative data from PurA CLIP-seq experiments is not always

publicly available in a readily comparable format. However, a typical quantitative output from a

PurA CLIP-seq analysis would include the following metrics for each identified binding site. The

table below is a representative example of how such data would be structured.

Gene
Name

Chromo
some

Start
Position

End
Position

Cluster
Read
Count

Enrichm
ent over
Input

p-value
Identifie
d Motif

STARD7 chr1
1234567

8

1234577

8
1520 15.2 1.2e-8 GGN

COX7C chr5
8765432

1

8765442

1
1210 12.1 3.4e-7 GGN

NEAT1 chr11
9876543

2

9876553

2
980 9.8 5.6e-6 GGN

LSM14A chr19
2345678

9

2345688

9
850 8.5 1.1e-5 GGN

NDUFS5 chr1
3456789

0

3456799

0
760 7.6 2.5e-5 GGN

CLTA chr4
4567890

1

4567900

1
680 6.8 4.3e-5 GGN

CLTC chr17
5678901

2

5678911

2
610 6.1 7.8e-5 GGN

EEF2 chr19
6789012

3

6789022

3
550 5.5 9.2e-5 GGN

Note: The data presented in this table is illustrative and serves to represent the typical

quantitative outputs of a CLIP-seq experiment. The listed genes have been reported as PurA
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targets.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflow for PurA CLIP-seq and a

generalized view of PurA's role in post-transcriptional regulation.
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In Vivo Steps

In Vitro Steps

In Silico Analysis

1. UV Crosslinking of Cells

2. Cell Lysis

3. Partial RNase Digestion

4. Immunoprecipitation of PurA-RNA Complexes

5. RNA Fragment Isolation

6. cDNA Library Preparation

7. High-Throughput Sequencing

8. Bioinformatics Analysis (Mapping, Peak Calling, Motif Analysis)

Click to download full resolution via product page

Caption: A flowchart of the major steps in the CLIP-seq protocol.
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Downstream Effects
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Caption: PurA's role in post-transcriptional gene regulation.

Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing iCLIP to map PurA-RNA

interactions. This protocol is a composite based on established iCLIP methodologies and

considerations specific to PurA.

Protocol: PurA iCLIP-seq
1. Cell Culture and UV Crosslinking

1.1. Culture HeLa cells (or other cell type of interest) in appropriate media to ~80% confluency

in 15 cm dishes. 1.2. Aspirate the media and wash the cells once with ice-cold PBS. 1.3.

Aspirate the PBS and place the uncovered dish on a bed of ice. 1.4. Irradiate the cells with 254

nm UV light at 150 mJ/cm² in a UV crosslinker. 1.5. Scrape the cells in ice-cold PBS and pellet

them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis and Partial RNase Digestion

2.1. Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM

NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and

RNase inhibitors). 2.2. Incubate on ice for 10 minutes. 2.3. Shear the lysate by passing it
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through a 26-gauge needle 5 times. 2.4. Add RNase I to the lysate. The optimal concentration

needs to be determined empirically, but a starting point is a 1:100 to 1:1000 dilution of a 100 U/

µl stock. This is a critical step that must be optimized.[1] 2.5. Incubate at 37°C for 3 minutes

with gentle agitation. Immediately place on ice to stop the reaction. 2.6. Centrifuge at 16,000 x

g for 15 minutes at 4°C to pellet cell debris.

3. Immunoprecipitation

3.1. Pre-clear the supernatant by adding 50 µl of Protein G magnetic beads (pre-washed with

Lysis Buffer) and rotating for 1 hour at 4°C. 3.2. Pellet the beads using a magnetic stand and

transfer the supernatant to a new tube. 3.3. Add an appropriate amount of anti-PurA antibody

(e.g., a validated polyclonal antibody) to the supernatant and rotate for 4 hours to overnight at

4°C. 3.4. Add 100 µl of pre-washed Protein G magnetic beads and rotate for another 1-2 hours

at 4°C. 3.5. Pellet the beads on a magnetic stand and discard the supernatant. 3.6. Wash the

beads twice with High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1% NP-40, 0.1%

SDS, 0.5% sodium deoxycholate) and twice with Wash Buffer (20 mM Tris-HCl pH 7.4, 10 mM

MgCl₂, 0.2% Tween-20).

4. RNA End-Repair and Adapter Ligation

4.1. Dephosphorylate the 3' ends of the RNA fragments by resuspending the beads in

Dephosphorylation Buffer with T4 Polynucleotide Kinase (PNK) and incubating at 37°C for 20

minutes. 4.2. Wash the beads twice with Wash Buffer. 4.3. Ligate a pre-adenylated 3' RNA

adapter to the RNA fragments using T4 RNA Ligase 2 (truncated) at 16°C overnight.

5. 5' End Labeling and Protein-RNA Complex Isolation

5.1. Wash the beads twice with Wash Buffer. 5.2. Label the 5' ends of the RNA with γ-³²P-ATP

using T4 PNK at 37°C for 10 minutes. 5.3. Wash the beads three times with Wash Buffer. 5.4.

Resuspend the beads in NuPAGE LDS Sample Buffer, heat at 70°C for 10 minutes, and

separate the protein-RNA complexes on a NuPAGE Bis-Tris gel. 5.5. Transfer the complexes to

a nitrocellulose membrane. 5.6. Expose the membrane to an autoradiography film to visualize

the PurA-RNA complexes. 5.7. Excise the membrane region corresponding to the size of PurA

and its crosslinked RNA.

6. RNA Isolation and Reverse Transcription
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6.1. Place the excised membrane in a tube with Proteinase K buffer and Proteinase K, and

incubate at 37°C for 20 minutes to release the RNA. 6.2. Add urea to the buffer and incubate at

55°C for another 20 minutes. 6.3. Isolate the RNA using phenol:chloroform extraction and

ethanol precipitation. 6.4. Resuspend the RNA pellet in water. 6.5. Perform reverse

transcription using a reverse transcriptase and a specific RT primer that contains a 5' adapter

sequence and a unique molecular identifier (UMI).

7. cDNA Circularization and Library Amplification

7.1. Purify the cDNA using a size-selection bead-based method. 7.2. Circularize the single-

stranded cDNA using an RNA ligase that can act on ssDNA (e.g., CircLigase). 7.3. Linearize

the circular cDNA at a site within the RT primer sequence using a restriction enzyme or an

oligonucleotide-directed cleavage method. 7.4. PCR amplify the cDNA library using primers

that anneal to the adapter sequences. 7.5. Purify the PCR product and subject it to high-

throughput sequencing.

8. Bioinformatics Analysis

8.1. Preprocessing: Trim adapter sequences and remove low-quality reads. Collapse PCR

duplicates based on the UMIs. 8.2. Mapping: Align the processed reads to the reference

genome. 8.3. Peak Calling: Identify regions with a significant enrichment of reads (crosslink

sites) compared to a background control (e.g., size-matched input). 8.4. Motif Analysis: Analyze

the sequences within the identified peaks to discover enriched sequence motifs that may

represent the PurA binding consensus. 8.5. Annotation: Annotate the identified binding sites to

specific genes and genomic features (e.g., 3' UTR, CDS, intron). 8.6. Quantitative Analysis:

Quantify the number of reads per peak and perform differential binding analysis between

different conditions if applicable.

This comprehensive guide provides the necessary information for researchers to successfully

employ the CLIP-seq methodology to investigate the critical role of PurA in RNA regulation. The

detailed protocols and workflow diagrams offer a clear roadmap for experimental design and

execution, while the representative data table provides a template for data presentation and

interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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